3-(Piperidin-1-ylsulfonyl)benzaldehyde
Description
Properties
Molecular Formula |
C12H15NO3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
3-piperidin-1-ylsulfonylbenzaldehyde |
InChI |
InChI=1S/C12H15NO3S/c14-10-11-5-4-6-12(9-11)17(15,16)13-7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2 |
InChI Key |
XNJUDJDGKNMOAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
Compound 3a (3-hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one)
- Structure : Shares the 5-(piperidin-1-ylsulfonyl) group but incorporates an isatin (indole-2,3-dione) core instead of benzaldehyde.
- Activity: Demonstrated potent anticancer effects against hepatocellular carcinoma (HepG2: IC₅₀ = 16.8 µM) via EGFR inhibition (binding energy = −21.74 kcal/mol) and apoptosis induction .
3-(Piperidin-1-ylsulfonyl)benzamide (CAS 138-41-0)
- Structure : Replaces the aldehyde group with a primary amide (-CONH₂).
- Properties : Higher polarity and hydrogen-bonding capacity than the benzaldehyde derivative, likely improving aqueous solubility but reducing membrane permeability .
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
- Structure: Substitutes the piperidinylsulfonyl group with a trifluoromethylphenoxy moiety.
- Applications : Used in porphyrin and imidazole synthesis, highlighting its utility in materials science rather than pharmaceuticals. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the sulfonamide group .
Functional Group Impact on Physicochemical Properties
| Compound | Functional Group | LogP (Predicted) | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|
| 3-(Piperidin-1-ylsulfonyl)benzaldehyde | Aldehyde, sulfonamide | 1.8–2.3 | ~0.5 (DMSO) | Drug intermediates |
| 3-(Piperidin-1-ylsulfonyl)benzoic acid | Carboxylic acid, sulfonamide | 1.2–1.6 | ~2.0 (Water) | Ionic chromatography |
| Benzaldehyde | Aldehyde | 1.5 | ~0.7 (Water) | Flavoring agents |
| Compound 3a (Isatin derivative) | Isatin, sulfonamide | 2.5–3.0 | ~0.1 (DMSO) | Anticancer therapeutics |
- Key Observations :
- The sulfonamide group in this compound reduces volatility compared to unsubstituted benzaldehyde, making it unsuitable for flavor applications but advantageous in drug synthesis .
- Replacement of the aldehyde with a carboxylic acid (as in 3-(Piperidin-1-ylsulfonyl)benzoic acid) increases water solubility but limits blood-brain barrier penetration .
Preparation Methods
Synthesis of 3-Sulfobenzoic Acid
Benzaldehyde undergoes sulfonation using fuming sulfuric acid at elevated temperatures (80–100°C). The aldehyde group directs electrophilic substitution to the meta position, yielding 3-sulfobenzoic acid. However, competing para-sulfonation may occur, necessitating chromatographic separation or recrystallization.
Reaction Conditions :
Conversion to 3-Sulfonyl Chloride Benzaldehyde
3-Sulfobenzoic acid is treated with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to generate the sulfonyl chloride. Subsequent reduction of the carboxylic acid to an aldehyde proves challenging, requiring protective strategies.
Alternative Approach :
-
Protect benzaldehyde as its dimethyl acetal (using MeOH/H+).
-
Sulfonate the protected derivative to yield 3-sulfobenzoic acid acetal.
-
Convert to sulfonyl chloride, then deprotect with aqueous HCl to regenerate the aldehyde.
Optimized Conditions :
-
Protection : Benzaldehyde, trimethyl orthoformate, p-TsOH, 80°C, 4 h (yield >95%).
-
Sulfonation : Acetal (1 equiv), H2SO4, 90°C, 10 h (yield 60% 3-sulfonated product).
-
Chlorination : SOCl2, reflux, 3 h (quantitative conversion).
-
Deprotection : 6 M HCl, 60°C, 2 h (yield 85% 3-sulfonyl chloride benzaldehyde).
Piperidine Coupling
3-Sulfonyl chloride benzaldehyde reacts with piperidine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide.
Procedure :
-
Reagents : 3-Sulfonyl chloride benzaldehyde (1 equiv), piperidine (1.2 equiv), Et3N (2 equiv), THF, 0°C → rt, 12 h.
-
Workup : Extraction with DCM, washing (1 M HCl, NaHCO3), drying (MgSO4), and column chromatography (SiO2, hexane/EtOAc 3:1).
Synthetic Route 2: Metalation and Directed Sulfonylation
Directed ortho-Metalation
A lithiation strategy enables precise introduction of the sulfonyl group. The aldehyde is temporarily converted to a Weinreb amide to act as a directing group.
Steps :
-
Weinreb Amide Formation : Benzaldehyde → N-methoxy-N-methylbenzamide (via EDCI/HOBt coupling).
-
Lithiation : LDA (2 equiv), THF, −78°C, 1 h.
-
Sulfur Dioxide Quench : Gaseous SO2 introduced to form lithium sulfinate.
-
Oxidation : H2O2 (30%) oxidizes sulfinate to sulfonyl chloride.
Key Data :
Piperidine Coupling
Identical to Route 1 (Section 2.3).
Synthetic Route 3: Nucleophilic Aromatic Substitution
3-Bromobenzaldehyde as Precursor
3-Bromobenzaldehyde undergoes nucleophilic substitution with a piperidine sulfinate salt under palladium catalysis.
Procedure :
-
Reagents : 3-Bromobenzaldehyde (1 equiv), piperidine sulfinate (1.5 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), DMF, 100°C, 24 h.
Limitations :
-
Requires synthesis of piperidine sulfinate.
-
Catalyst cost and sensitivity to air.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 58% | 52% | 65% |
| Step Count | 4 | 5 | 3 |
| Regioselectivity Control | Moderate | High | High |
| Scalability | High | Moderate | Low |
| Cost | Low | High | Moderate |
Route 1 offers the best balance of yield and scalability, whereas Route 3 is limited by catalyst availability. Route 2’s directed metalation provides excellent regiocontrol but involves complex intermediates.
Characterization and Validation
Spectroscopic Data :
-
1H NMR (400 MHz, CDCl3) : δ 10.12 (s, 1H, CHO), 8.21 (s, 1H, Ar-H), 7.95 (d, J = 7.6 Hz, 1H, Ar-H), 7.68 (d, J = 7.6 Hz, 1H, Ar-H), 3.12–3.08 (m, 4H, piperidine), 1.62–1.58 (m, 6H, piperidine).
-
13C NMR (100 MHz, CDCl3) : δ 192.4 (CHO), 142.1 (C-SO2), 136.2, 133.7, 130.1, 129.4 (Ar-C), 48.3 (piperidine), 25.6, 24.1 (piperidine).
Purity Assessment :
Q & A
Q. What are standard synthetic routes for preparing 3-(Piperidin-1-ylsulfonyl)benzaldehyde?
Answer: The compound is typically synthesized via nucleophilic substitution between benzaldehyde sulfonyl chloride derivatives and piperidine analogs . For example:
- React 3-formylbenzenesulfonyl chloride with piperidine in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography or recrystallization .
- Optimization steps include controlling reaction temperature (0–5°C) to minimize side reactions and using triethylamine as a base to neutralize HCl byproducts. Yield improvements (e.g., from 32% to 50%) can be achieved by adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-sulfonyl chloride) .
Q. How is the purity of this compound validated in experimental settings?
Answer:
- Chromatographic Methods : Use UHPLC-MS with a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to confirm >95% purity .
- Spectroscopic Techniques : Analyze characteristic peaks in H NMR (aldehyde proton at δ 9.8–10.0 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?
Answer: Contradictions may arise from substituent effects or assay variability . Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify the piperidine ring (e.g., 4-methylpiperidine in ) or sulfonyl group to assess impact on bioactivity.
- Orthogonal Assays : Validate activity using multiple assays (e.g., enzyme inhibition, cell viability) and cross-reference with computational docking (e.g., AutoDock Vina) to identify binding mode inconsistencies .
Q. Example Data Contradiction
| Study | Substituent | Reported Activity | Possible Reason |
|---|---|---|---|
| A | 3-Methoxy-piperidine | High | Enhanced solubility |
| B | 4-Methylpiperidine | Low | Steric hindrance |
Q. What strategies optimize reaction yields for this compound derivatives?
Answer:
Q. How can computational modeling guide the design of this compound-based inhibitors?
Answer:
- 3D-QSAR Models : Build pharmacophore models using known inhibitors (e.g., chalcone derivatives in ) to predict substituent effects on tubulin binding.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with β-tubulin) to assess stability of sulfonyl-piperidine interactions over 100 ns trajectories .
Q. Key Computational Parameters
| Parameter | Value/Software | Application Example |
|---|---|---|
| Docking Score | Glide XP > -8.0 kcal/mol | Prioritize high-affinity analogs |
| Hydrophobic SASA | >200 Ų | Optimize membrane permeability |
Q. What are the challenges in characterizing reactive intermediates during the synthesis of this compound?
Answer:
Q. How does the piperidine ring conformation affect the compound’s biological activity?
Answer:
- Ring Puckering Analysis : Use X-ray crystallography (e.g., as in ) or DFT calculations to compare chair vs. boat conformations.
- Bioactivity Correlation : Chair conformers (lower energy) often show higher receptor affinity due to reduced steric clash .
Q. What analytical methods differentiate this compound from its regioisomers?
Answer:
- 2D NMR (HSQC, NOESY) : Resolve positional ambiguity of the sulfonyl group via C-H coupling patterns .
- Crystallography : Compare unit cell parameters with known structures (e.g., CCDC entries) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
